molecular formula C25H30ClNO5S B2393534 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005035-27-7

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No. B2393534
M. Wt: 492.03
InChI Key: NTUFLFFNOUJRER-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an oxabicycloheptane ring, a carbamate group, a sulfonyl group, and a chlorobenzyl group. These groups could confer various properties to the compound, such as reactivity, polarity, and potential biological activity.



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves the formation of the oxabicycloheptane ring, followed by the introduction of the isopropyl and methyl groups. The carbamate, sulfonyl, and chlorobenzyl groups would then be added in subsequent steps.



Molecular Structure Analysis

The oxabicycloheptane ring is a seven-membered ring with one oxygen atom. This ring structure could influence the compound’s conformation and reactivity. The carbamate, sulfonyl, and chlorobenzyl groups are likely to be the reactive sites in chemical reactions.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the carbamate group could potentially hydrolyze under acidic or basic conditions, and the sulfonyl group might participate in substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate and sulfonyl groups could increase its polarity, affecting its solubility in various solvents.


Scientific Research Applications

Microreactor Technology in Synthesis

In the realm of pharmaceutical intermediates, the compound (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, closely related to the queried chemical, has been synthesized using microreactor technology. This approach, involving a highly exothermic hydrazine quenching step and an acylazide intermediate, demonstrates a safe and efficient continuous process yielding up to 96% in individual steps (Rumi et al., 2009).

Stereocontrolled Syntheses

Stereocontrolled syntheses of neuroexcitants, like kainoid amino acids, utilize precursors similar to the queried compound. For instance, N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes, related to the chemical structure , serve as vital intermediates. The radical addition of 2-iodoethanol to these precursors and subsequent reactions allow for efficient access to polysubstituted pyrrolidines and kainoid amino acids (Hodgson et al., 2005).

Synthesis of Derivatives

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives, which are structurally akin to the compound , has been achieved through a multi-step process. This process includes Curtius reaction, stereoselective bromination, and intramolecular cyclization, highlighting the diverse synthetic routes applicable to similar compounds (Marco-Contelles et al., 2009).

Molecular Recognition Studies

In molecular recognition research, p-sulfonatocalix[4]arene's complexation with similar bicyclic azoalkanes, like 1-methyl-4-isopropyl-2,3-diazabicyclo[2.2.2]oct-2-ene, has been studied. This research provides insights into how spherical shape complementarity plays a significant role in the binding of noncharged organic guest molecules, relevant to understanding interactions involving the compound (Bakirci et al., 2005).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO5S/c1-17(2)25-14-13-24(4,32-25)22(15-25)31-23(28)27(16-19-7-5-6-8-21(19)26)33(29,30)20-11-9-18(3)10-12-20/h5-12,17,22H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFLFFNOUJRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)C(=O)OC3CC4(CCC3(O4)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate

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